An In-depth Technical Guide to Boc-L-tyrosine benzyl ester: Properties, Synthesis, and Application
An In-depth Technical Guide to Boc-L-tyrosine benzyl ester: Properties, Synthesis, and Application
This guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-tyrosine benzyl ester (Boc-L-Tyr-OBzl), a critical building block in modern peptide synthesis and drug discovery. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its application, and the validation of its purity, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Concepts and Significance
Boc-L-tyrosine benzyl ester is a derivative of the amino acid L-tyrosine, strategically modified with two essential protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyl (Bzl) group at the C-terminal carboxylic acid. This dual-protection scheme is fundamental to its utility.
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The Boc Group: This protecting group shields the nucleophilic amino terminus, preventing unwanted side reactions and self-polymerization during peptide bond formation. Its key characteristic is its acid lability; it can be selectively removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), leaving other protecting groups intact.[1]
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The Benzyl Ester Group: This group protects the C-terminal carboxylic acid, preventing it from participating in coupling reactions. It enhances the molecule's lipophilicity, which can be advantageous in certain synthetic contexts.[2] The benzyl ester is stable to the acidic conditions used for Boc removal but can be cleaved during the final step of peptide synthesis, typically via strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis.
This strategic orthogonality of protecting groups makes Boc-L-tyrosine benzyl ester an indispensable reagent, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[1][2][3]
Molecular Structure and Key Functional Groups
The diagram below illustrates the key components of the Boc-L-tyrosine benzyl ester molecule.
Caption: Key functional moieties of the Boc-L-Tyr-OBzl molecule.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use. The data below has been consolidated from various chemical suppliers and databases.
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 19391-35-6 | [2][4][5] |
| Molecular Formula | C₂₁H₂₅NO₅ | [2][4][5] |
| Molecular Weight | 371.43 g/mol | [5] |
| Appearance | White solid | [2] |
| Purity | ≥98% (typically by HPLC) | [2][4][5] |
| Storage Conditions | 0-8°C, store in a dry place | [2][6][7] |
| Synonyms | Boc-L-Tyr-OBzl | [2][5] |
Table 2: Representative Analytical Data
| Analysis Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), aromatic protons of tyrosine and benzyl groups (~6.7-7.4 ppm), the α-proton, β-protons, and the benzyl CH₂ protons. |
| ¹³C NMR | Resonances for the carbonyls of the Boc and ester groups (~157 ppm, ~173 ppm), the quaternary carbon of the Boc group (~80 ppm), and aromatic and aliphatic carbons.[8] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and the ester), and aromatic C-H and C=C stretching.[9][10] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
Synthesis and Self-Validating Purification
The synthesis of Boc-L-tyrosine benzyl ester is typically a two-step process starting from L-tyrosine. The logic of the sequence is crucial: the more nucleophilic amino group is protected first to prevent it from interfering with the subsequent esterification of the carboxylic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis and purification of Boc-L-Tyr-OBzl.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies.[8]
Step 1: Synthesis of N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH)
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Rationale: The reaction is performed in a basic aqueous/organic mixture. The base (e.g., K₂CO₃ or NaOH) deprotonates the amino group of L-tyrosine, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate ((Boc)₂O). Dioxane serves as a co-solvent to solubilize the (Boc)₂O.
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Procedure: a. Dissolve potassium carbonate (K₂CO₃, 3.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to 0°C in an ice bath. b. Add L-tyrosine (1.0 eq) to the cooled solution with stirring. c. Add a solution of (Boc)₂O (1.0 eq) in dioxane dropwise to the reaction mixture. d. Allow the mixture to warm to room temperature and stir overnight. e. Work-up: Add water and acidify the mixture to pH 4 with a saturated KHSO₄ solution. This protonates the carboxylate, making the product extractable into an organic solvent. f. Extract the product with ethyl acetate (3x). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield Boc-L-Tyr-OH, typically as an oil or solid.[8]
Step 2: Synthesis of Boc-L-tyrosine benzyl ester (Boc-L-Tyr-OBzl)
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Rationale: This is a standard Williamson ether synthesis-like esterification. The base (NaHCO₃) deprotonates the carboxylic acid of Boc-L-Tyr-OH, forming a carboxylate anion that acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.
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Procedure: a. Dissolve the Boc-L-Tyr-OH (1.0 eq) from Step 1 in a 1:1 mixture of dioxane and DMF. b. Add sodium bicarbonate (NaHCO₃, 1.0 eq) and benzyl bromide (1.0 eq) to the solution. c. Heat the reaction mixture to 90°C and stir overnight.[8] d. Work-up & Purification (Self-Validating): i. Cool the mixture to room temperature and remove the solvent via rotary evaporation. ii. Dissolve the crude residue in ethyl acetate. This is the primary organic phase. iii. Wash the organic phase sequentially with brine (saturated NaCl solution) and water. The brine wash removes the bulk of inorganic salts and DMF, while the water wash removes any remaining water-soluble impurities. Each wash is a validation step; a clean separation and clear aqueous layer indicate successful removal of impurities. iv. Dry the purified organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate under reduced pressure. v. The final product is typically isolated as a yellow oil or a white solid upon further purification or trituration.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-tyrosine benzyl ester is a cornerstone of the Boc/Bzl strategy for SPPS. The process involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin).
The Boc-SPPS Cycle
The following diagram outlines the iterative cycle of deprotection, neutralization, and coupling.
Caption: The iterative cycle of chain elongation in Boc-SPPS.
Experimental Protocol: A Typical Coupling Step
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Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free amino group at its N-terminus after deprotection and neutralization steps.
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Activation (Causality): The carboxylic acid of the incoming Boc-L-tyrosine benzyl ester must be activated to form a peptide bond. This is because the carboxylate itself is a poor electrophile. An activating agent, such as dicyclohexylcarbodiimide (DCC) or HBTU, converts the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (e.g., an O-acylisourea ester or an activated HOBt ester).
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Procedure: a. In a separate vessel, dissolve Boc-L-tyrosine benzyl ester (2-4 eq relative to resin substitution) and an activating agent like HOBt (2-4 eq) in an anhydrous solvent like DMF or DCM. b. Add a coupling reagent such as DCC (2-4 eq) or HBTU (2-4 eq) and a base like DIEA (4-6 eq) to the amino acid solution. Allow to pre-activate for several minutes. c. Add the activated amino acid solution to the reaction vessel containing the resin. d. Agitate the mixture for 1-2 hours at room temperature.
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Validation (Trustworthiness): The completeness of the coupling reaction is a critical self-validating step. It is monitored using the Kaiser (ninhydrin) test. A small sample of the resin beads is taken:
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Positive Test (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. The coupling step must be repeated.
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Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming the reaction is complete. The workflow can proceed to the next cycle.[1]
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Field Insight: A Key Side Reaction
A known complication when using benzyl-protected tyrosine in Boc-SPPS is the potential for benzyl group migration. Under the repeated acidic conditions of the Boc-deprotection step (TFA), the benzyl group can migrate from the phenolic oxygen to the aromatic ring of the tyrosine side chain.[3] This risk increases with the number of deprotection cycles a particular tyrosine residue is exposed to, making it more problematic for tyrosine residues located early in a long peptide sequence. Awareness of this potential side reaction is crucial for troubleshooting and purification.
Safety, Handling, and Storage
Proper handling ensures both researcher safety and reagent integrity.
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Safe Handling:
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Use in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid generating dust.
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Keep away from food and drink.[7]
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically between 0°C and 8°C to minimize degradation.[2][6]
Conclusion
Boc-L-tyrosine benzyl ester is more than just a reagent; it is a precisely engineered tool for the controlled synthesis of complex peptides. Its utility is derived from the logical and orthogonal application of its Boc and benzyl protecting groups. A thorough understanding of its properties, the rationale behind its synthesis, and the validation steps within its application workflows empowers researchers to leverage this molecule to its full potential, advancing the frontiers of pharmaceutical and biochemical innovation.
References
- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
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Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
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A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]
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O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. PubChem. [Link]
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boc-l-tyrosine benzyl ester suppliers USA. ChemicalRegister. [Link]
- US7217835B2 - Production method of O-substituted tyrosine compound.
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Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. [Link]
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General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]
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Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]
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The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... ResearchGate. [Link]
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Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [Link]
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